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Compound of Interest

Compound Name: 2-Cyclohexyl-3-methyloxirane

CAS No.: 164323-45-9

Cat. No.: B070226

Get Quote

Structural Dynamics, Synthetic Pathways, and
Reactivity Profiles
Executive Summary
2-Cyclohexyl-3-methyloxirane (CAS: Not widely listed as a commodity chemical; analogous

to 1-cyclohexylpropene oxide) is a functionalized epoxide characterized by the fusion of a

strained oxirane ring with a bulky cyclohexyl group and a methyl substituent. This compound

serves as a critical model for studying steric versus electronic control in nucleophilic ring-

opening reactions. Its structural complexity—featuring two contiguous chiral centers—makes it

a valuable intermediate in the stereoselective synthesis of pheromones, fragrance compounds,

and pharmaceutical scaffolds containing the cyclohexyl-propanol motif.

Structural & Stereochemical Analysis
2.1 Chemical Connectivity
The molecule consists of a three-membered ether (oxirane) ring.

Position 2 (C2): Substituted with a cyclohexyl group (
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).

Position 3 (C3): Substituted with a methyl group (

).

The steric disparity between the bulky cyclohexyl group and the smaller methyl group creates a

significant asymmetry that dictates the molecule's reactivity profile.

2.2 Stereoisomerism
The compound possesses two chiral centers at C2 and C3, giving rise to four possible

stereoisomers.[1] The relative stereochemistry is defined by the relationship between the

substituents across the epoxide ring:

Trans-Isomers: The cyclohexyl and methyl groups are on opposite sides of the ring plane.

(Thermodynamically more stable).

(2R,3R) and (2S,3S) enantiomers.

Cis-Isomers: The cyclohexyl and methyl groups are on the same side. (Sterically congested).

(2R,3S) and (2S,3R) enantiomers.

Conformational Note: The cyclohexyl ring predominantly adopts a chair conformation to

minimize 1,3-diaxial interactions, although the attachment to the strained epoxide ring induces

specific rotameric preferences around the C2-C(cyclohexyl) bond.

Synthetic Protocols
The most reliable route to 2-cyclohexyl-3-methyloxirane is the Prilezhaev Reaction, utilizing

the stereospecific epoxidation of 1-cyclohexylpropene with meta-chloroperoxybenzoic acid (m-

CPBA).

3.1 Experimental Workflow (Standardized)
Reagents:

Substrate: 1-Cyclohexylpropene (mixture of E/Z or pure isomer).
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Oxidant: m-CPBA (1.1 equivalents).

Solvent: Dichloromethane (DCM) (anhydrous).[2]

Buffer: Sodium bicarbonate (

) (to neutralize m-chlorobenzoic acid byproduct).

Protocol:

Preparation: Dissolve 1-cyclohexylpropene (10 mmol) in anhydrous DCM (50 mL) under an

inert nitrogen atmosphere.

Addition: Cool the solution to 0°C. Add m-CPBA (11 mmol) portion-wise over 20 minutes to

prevent exotherms.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

Monitor via TLC (Solvent: Hexane/EtOAc 9:1).

Workup: Quench with saturated aqueous

(to reduce excess peroxide) and saturated

. Extract with DCM.

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography.

Stereochemical Outcome: The reaction is a syn-addition.

(E)-1-cyclohexylpropene

trans-epoxide.

(Z)-1-cyclohexylpropene

cis-epoxide.
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Figure 1: Stereospecific synthesis via Prilezhaev epoxidation.

Reactivity & Regioselectivity: The Ring-Opening
Paradox
The core utility of 2-cyclohexyl-3-methyloxirane lies in its ring-opening reactions. The

regioselectivity is controlled by the reaction conditions (Acidic vs. Basic), exploiting the

competition between steric hindrance and electronic stabilization.

4.1 Comparative Regioselectivity Table[3]
Condition Mechanism

Dominant
Factor

Attack Site Product

Basic /

Nucleophilic
Steric Hindrance C3 (Methyl side)

2-cyclohexyl-3-

functionalized-2-

ol

Acidic (Protic) Borderline
Electronic

(Carbocation

character)

C2 (Cyclohexyl

side)

3-cyclohexyl-2-

functionalized-3-

ol

4.2 Mechanistic Insight[4]
Basic Conditions (e.g., NaOMe/MeOH): The nucleophile attacks the least hindered carbon.

The methyl group at C3 offers significantly less steric bulk than the cyclohexyl group at C2.

Result: Nucleophile adds to C3; Oxygen remains at C2.

Acidic Conditions (e.g.,
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/MeOH): Protonation of the epoxide oxygen weakens the C-O bonds. The bond to C2 is
weaker because the cyclohexyl group (a larger alkyl group) is better at stabilizing the
developing partial positive charge (

) in the transition state than the methyl group.

Result: Nucleophile attacks C2; Oxygen remains at C3.

Basic Conditions (SN2) Acidic Conditions (Activated)

2-Cyclohexyl-3-methyloxirane
(Central Intermediate)

Nucleophile (Nu-)
Attacks Less Hindered C3

Steric Control

Protonation (H+)
Activates Ring

Electronic Control

Product A:
Nu attached to Methyl-bearing Carbon

Nucleophile (NuH)
Attacks More Stabilized C2

Product B:
Nu attached to Cyclohexyl-bearing Carbon

Click to download full resolution via product page

Figure 2: Divergent regioselectivity pathways based on reaction environment.

Spectroscopic Identification
Researchers must rely on NMR spectroscopy to confirm both the structure and the

stereochemistry (cis vs. trans).

NMR (500 MHz,

) - Theoretical Consensus:
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Epoxide Protons (H2, H3):

Trans-isomer:

2.6 – 2.8 ppm. Appears as a doublet of doublets or multiplet. Key diagnostic is the
coupling constant

.

Cis-isomer:

2.8 – 3.0 ppm.[5] Key diagnostic is the larger coupling constant

.

Methyl Group:

1.2 – 1.3 ppm (Doublet).

Cyclohexyl Protons:

1.0 – 1.9 ppm (Complex multiplet envelope).

NMR:

Epoxide Carbons: Typically

55 – 65 ppm. The carbon attached to the methyl group usually appears slightly upfield of the
carbon attached to the cyclohexyl group due to the

-effect differences, though they are close.

Applications in Drug Development
Fragment-Based Drug Design (FBDD): The cyclohexyl-epoxide motif serves as a lipophilic

anchor. Ring opening with amines yields

-amino alcohols, a pharmacophore found in beta-blockers and local anesthetics.

Pheromone Synthesis: The structure mimics the core of several insect pheromones (e.g.,

Disparlure analogs). The precise stereocontrol available via the Prilezhaev reaction allows
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for the synthesis of optically active attractants.

Fragrance Chemistry: Hydrogenation or rearrangement (Meinwald rearrangement) yields

cyclohexyl ketones or alcohols, valued for their woody/fruity olfactory profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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